N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H11Cl2N3O2 and its molecular weight is 348.18. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on this compound, it’s challenging to provide an accurate description of its mode of action. Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Without specific studies on this compound, it’s difficult to describe the molecular and cellular effects of its action. Compounds with similar structures have been found to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, soil N2O emissions, which can be influenced by nitrogen-containing compounds, are controlled by soil nitrogen and soil water content .
Biological Activity
N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H9Cl2N3O3
- Molecular Weight : 314.12 g/mol
- CAS Number : 338774-72-4
The compound features a naphthyridine core substituted with a dichlorophenyl group and a carboxamide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : Similar compounds have demonstrated high-affinity binding to multiple receptors, influencing various signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in disease processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial growth and proliferation .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of related compounds. For instance:
Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
7b | 0.22 - 0.25 μg/mL | - |
Ciprofloxacin | - | Synergistic effects observed |
The results indicate that the compound exhibits potent antimicrobial activity with low MIC values, suggesting effectiveness at minimal concentrations.
Anticancer Potential
In vitro studies have shown that naphthyridine derivatives can inhibit cancer cell proliferation. For example, they may induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and death.
Anti-inflammatory Effects
Compounds with similar structures have also been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of naphthyridine derivatives demonstrated their effectiveness against biofilm formation in Staphylococcus species. The derivatives showed a significant reduction in biofilm mass compared to standard antibiotics like Ciprofloxacin .
Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines revealed that specific derivatives of naphthyridine exhibited cytotoxic effects through the induction of apoptosis and cell cycle arrest. These findings suggest the potential for development into anticancer agents.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-13-8-10(17)4-5-12(13)18/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUQLFQPMBMOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.